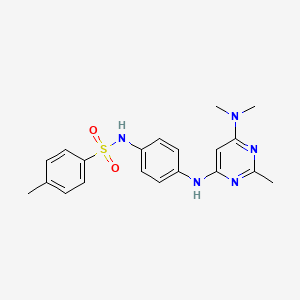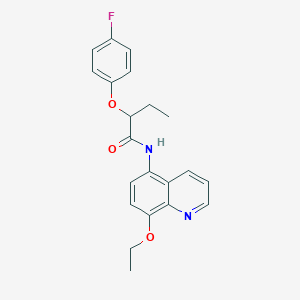
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((6-(二甲基氨基)-2-甲基嘧啶-4-基)氨基)苯基)-4-甲基苯磺酰胺,也称为化学式为C22H24N6O3S的化合物,是一种复杂的的有机化合物。 让我们分解它的结构:
- 核心由一个苯环 (C6H5) 组成,其上连接着一个磺酰胺基团 (SO2NH2)。
- 苯环在对位 (位置 4) 上带有一个氨基 (NH2)。
- 氨基在邻位 (位置 2) 上被一个嘧啶环 (C4H4N2) 进一步取代。
- 嘧啶环在 6 位上含有二甲基氨基 (N(CH3)2)。
- 最后,一个甲基 (CH3) 连接到苯环上。
准备方法
合成路线: 该化合物存在多种合成路线,但一种常见的方法涉及适当取代的苯胺与磺酰氯的缩合。 该反应如下进行:
苯胺衍生物合成: 从苯胺衍生物 (例如,4-氨基苯磺酰胺) 开始,并将其与适当的试剂反应以引入二甲基氨基和嘧啶部分。
磺酰化: 用磺酰氯 (例如,苯磺酰氯) 处理所得的苯胺衍生物,以形成磺酰胺键。
工业生产: 在工业上,N-(4-((6-(二甲基氨基)-2-甲基嘧啶-4-基)氨基)苯基)-4-甲基苯磺酰胺可以使用针对效率和产率进行优化的规模化工艺进行合成。
化学反应分析
该化合物可以发生各种反应:
氧化: 它可以在适当的条件下被氧化。
还原: 磺酰胺基团或其他官能团的还原是可能的。
取代: 取代反应可以在氨基或其他反应位点发生。
常见的试剂包括氧化剂 (例如,高锰酸钾)、还原剂 (例如,硼氢化钠) 和亲核试剂 (例如,卤代烷烃)。
主要产物取决于反应条件和取代基。 例如,还原可能生成苯胺衍生物,而氧化可能导致磺酰化合物。
4. 科研应用
该化合物在多个领域都有应用:
医药: 由于其独特的结构,它可能表现出药理特性。 研究人员正在探索它作为药物候选物的潜力。
化学: 它的反应性使其在合成化学研究中具有价值。
生物学: 研究它与生物靶标的相互作用有助于阐明其生物学效应。
科学研究应用
Chemistry
In chemistry, N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for developing new drugs .
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and infectious diseases. Its sulfonamide group is particularly important for its antibacterial properties .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用机制
确切的机制仍然是一个积极的研究领域。 它可能涉及与特定分子靶标或途径的相互作用。 需要进一步的研究来完全阐明这一点。
相似化合物的比较
虽然我没有找到直接类似物,但相关的化合物包括其他磺酰胺、嘧啶衍生物和苯取代的分子。 N-(4-((6-(二甲基氨基)-2-甲基嘧啶-4-基)氨基)苯基)-4-甲基苯磺酰胺因其取代基的独特组合而脱颖而出。
属性
分子式 |
C20H23N5O2S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H23N5O2S/c1-14-5-11-18(12-6-14)28(26,27)24-17-9-7-16(8-10-17)23-19-13-20(25(3)4)22-15(2)21-19/h5-13,24H,1-4H3,(H,21,22,23) |
InChI 键 |
BFDQRRRXDZFPPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide](/img/structure/B11337242.png)
![Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11337245.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337248.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337254.png)
![ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11337257.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337258.png)

![6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11337272.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11337286.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11337288.png)
![N-[2-(phenylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337291.png)
![N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337292.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337293.png)
![N-butyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337306.png)
